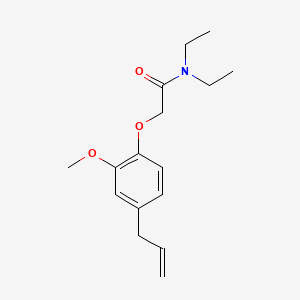
Acetamidoeugenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
合成ルートと反応条件
アセチルアミノオイゲノールは、触媒の存在下でオイゲノールと無水酢酸を反応させることで合成できます。 この反応は通常、オイゲノールと無水酢酸を還流条件下で一緒に加熱し、その後、再結晶による生成物の精製を行います .
工業生産方法
アセチルアミノオイゲノールの工業生産には、同様の合成ルートが使用されますが、規模が大きくなります。 このプロセスには、工業用反応器と精製システムが使用され、最終製品の高い収率と純度が保証されます .
化学反応の分析
反応の種類
アセチルアミノオイゲノールは、次のような様々な化学反応を起こします。
酸化: アセチルアミノオイゲノールは、対応するキノンを形成するために酸化することができます。
還元: アセチルアミノオイゲノールの還元により、対応するアルコールを生成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
形成される主要な生成物
酸化: キノンの生成。
還元: アルコールの生成。
置換: 置換オイゲノール誘導体の生成.
科学研究への応用
アセチルアミノオイゲノールは、幅広い科学研究への応用があります。
化学: 様々な有機化合物の合成における前駆体として使用されます。
生物学: 抗菌作用と抗真菌作用が研究されています。
医学: 抗炎症作用と鎮痛作用の潜在的な可能性について調査されています。
科学的研究の応用
Acetamidoeugenol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential anti-inflammatory and analgesic effects.
Industry: Used in the formulation of fragrances and flavoring agents
作用機序
アセチルアミノオイゲノールの作用機序は、細胞標的との相互作用に関与しています。 血小板の凝集を阻害し、ヒト血小板のアラキドン酸代謝を変化させることが知られています . 環境汚染物質に対する生物学的応答の調節において役割を果たすアリール炭化水素受容体(AhR)に対する部分的アゴニスト活性を示します .
類似の化合物との比較
類似の化合物
オイゲノール: 抗菌作用と抗真菌作用が類似しているフェニルプロパノイド化合物。
メチルオイゲノール: 類似の生物活性を持つオイゲノールのメチル化誘導体。
アセチルオイゲノール: 類似の化学的性質を持つオイゲノールのアセチル化誘導体.
独自性
アセチルアミノオイゲノールは、アセチルアミノ基によってユニークです。この基は、類似体と比較して独特の化学的および生物学的特性を与えます。 この修飾は、その安定性を高め、生物学的標的との相互作用を変化させ、様々な用途に適した貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Eugenol: A phenylpropanoid compound with similar antibacterial and antifungal properties.
Methyleugenol: A methylated derivative of eugenol with similar biological activities.
Acetyleugenol: An acetylated derivative of eugenol with similar chemical properties.
Uniqueness
Acetamidoeugenol is unique due to its acetamido group, which imparts distinct chemical and biological properties compared to its analogs. This modification enhances its stability and alters its interaction with biological targets, making it a valuable compound for various applications .
生物活性
Acetamidoeugenol, a derivative of eugenol, has garnered attention for its potential biological activities, particularly in the fields of anesthetics and pharmacology. This article delves into the compound's biological activity, discussing its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
This compound is chemically characterized as 2-(4-allyl-2-methoxyphenoxy)-N-acetamide. Its structure contributes to its biological activities, particularly its interaction with various receptors and enzymes in the body.
The biological activity of this compound can be attributed to several mechanisms:
- Local Anesthetic Activity : this compound exhibits local anesthetic properties similar to lidocaine and bupivacaine. It acts primarily by blocking sodium channels, which prevents the propagation of action potentials in nerve fibers .
- Antioxidant Properties : Recent studies suggest that this compound may possess antioxidant capabilities, potentially scavenging free radicals and reducing oxidative stress in cells .
- Interaction with GABA Receptors : Like other eugenol derivatives, this compound may modulate GABA_A receptors, contributing to its anesthetic effects .
Local Anesthetic Efficacy
Research indicates that this compound demonstrates significant local anesthetic activity. In comparative studies with established anesthetics like lidocaine, this compound showed promising results in reducing pain responses in animal models.
Antioxidant Activity
This compound's antioxidant activity was evaluated using various assays, including DPPH and ABTS tests. The compound demonstrated a notable ability to scavenge free radicals, suggesting a protective role against oxidative damage.
Case Studies
- Pain Management in Animal Models : A study conducted on rats highlighted the effectiveness of this compound in managing acute pain through local administration. The results indicated a significant reduction in pain perception compared to control groups .
- Oxidative Stress Reduction : Another study assessed the impact of this compound on oxidative stress markers in mice subjected to chemical-induced oxidative damage. The findings revealed a marked decrease in malondialdehyde levels and an increase in antioxidant enzyme activities .
特性
CAS番号 |
305-13-5 |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC名 |
N,N-diethyl-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide |
InChI |
InChI=1S/C16H23NO3/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)7-3/h5,9-11H,1,6-8,12H2,2-4H3 |
InChIキー |
AXNKGLDCLYLVLQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |
正規SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |
同義語 |
acetamidoeugenol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















